N-(2-hydroxyphenyl)benzamide
Overview
Description
N-(2-hydroxyphenyl)benzamide is an organic compound with the molecular formula C13H11NO2. It is a derivative of benzamide where a hydroxyl group is attached to the ortho position of the phenyl ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(2-hydroxyphenyl)benzamide can be synthesized through several methods. One common approach involves the condensation of salicylic acid with aniline. This reaction typically requires a dehydrating agent such as phosphorus oxychloride (POCl3) to facilitate the formation of the amide bond . Another method involves the regioselective C-H hydroxylation of benzanilides using catalysts like Ru(II) or Pd(II), which provides excellent regioselectivity and high yields .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The choice of catalysts and reaction conditions may vary to optimize yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxyphenyl)benzamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration and sulfuric acid (H2SO4) for sulfonation.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Nitro and sulfonic acid derivatives.
Scientific Research Applications
N-(2-hydroxyphenyl)benzamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-(2-hydroxyphenyl)benzamide involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This action is beneficial in conditions like Alzheimer’s disease, where cholinergic deficits are observed.
Comparison with Similar Compounds
N-(2-hydroxyphenyl)benzamide can be compared with other hydroxylated benzanilides:
N-(4-hydroxyphenyl)benzamide: Similar structure but with the hydroxyl group at the para position.
N-(3,5-dibromo-4-hydroxyphenyl)benzamide: Contains additional bromine atoms, which can influence its chemical properties and biological effects.
This compound stands out due to its unique ortho-hydroxylation, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
N-(2-hydroxyphenyl)benzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c15-12-9-5-4-8-11(12)14-13(16)10-6-2-1-3-7-10/h1-9,15H,(H,14,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKVWAQEMQDRGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10282855 | |
Record name | N-(2-Hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3743-70-2 | |
Record name | N-(2-Hydroxyphenyl)benzamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3743-70-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 28477 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003743702 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC28477 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28477 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(2-Hydroxyphenyl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10282855 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the key structural features of N-(2-hydroxyphenyl)benzamide and how do they influence its properties?
A1: this compound is characterized by an aniline ring and a phenol ring connected by an amide group. [] This structure leads to interesting features:
- Bond Length Variations: The three C-C bonds closest to the amide and amino groups on the aniline ring are elongated due to the electron-withdrawing nature of these substituents. Conversely, the phenol ring exhibits more uniform C-C bond lengths thanks to the opposing electronic effects of the amide and hydroxyl groups. []
- Planar Conformation: The molecule adopts a nearly planar conformation due to intramolecular hydrogen bonding involving the amide nitrogen and hydroxyl oxygen atoms. This planarity can be significant for interactions with biological targets. []
- Hydrogen Bonding: this compound possesses four strong hydrogen bond donor sites, three participating in intramolecular hydrogen bonding and one forming intermolecular links. This intermolecular hydrogen bonding creates chains of molecules extending through the crystal lattice. []
Q2: How is this compound synthesized using a copper catalyst?
A2: A highly efficient synthesis method utilizes copper(I) iodide (CuI) as a catalyst. [] This catalyst facilitates two key steps:
- Ullmann Reaction: Upon the addition of cesium carbonate (Cs2CO3), CuI catalyzes an intramolecular Ullmann reaction. This leads to the formation of 16H-dibenzo[2,3:6,7][1,4]oxazepino[5,4-b]quinazolin-16-ones in good yields. []
Q3: Can this compound derivatives be synthesized using environmentally friendly approaches?
A3: Yes, research has explored sustainable synthesis routes. One such method involves using a Ni-Al double-layered nanocatalyst synthesized through a coprecipitation method. [] This catalyst enables the production of this compound derivatives with high purity and yields under solvent-free conditions, minimizing environmental impact. []
Q4: Are there alternative synthesis routes for this compound derivatives?
A4: Yes, one approach involves a palladium-catalyzed reaction. [] This method utilizes polystyrene-supported palladium to catalyze the ring-opening and aminocarbonylative coupling of benzoxazoles with aryl iodides. Solid oxalic acid serves as the carbon monoxide source in this reaction. This pathway offers a different approach to accessing this compound derivatives. []
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